molecular formula C15H9Cl2NO3 B3098432 (2E)-1-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one CAS No. 1335135-72-2

(2E)-1-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Cat. No. B3098432
CAS RN: 1335135-72-2
M. Wt: 322.1 g/mol
InChI Key: DEMIYQWODQBPOM-QPJJXVBHSA-N
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Description

(2E)-1-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one, also known as DCPNP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCPNP is a yellow crystalline solid that belongs to the class of chalcones.

Scientific Research Applications

(2E)-1-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, (2E)-1-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one has been shown to exhibit potent antioxidant, anti-inflammatory, and anticancer activities. In pharmacology, (2E)-1-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one has been investigated for its potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. In material science, (2E)-1-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one has been used as a precursor for the synthesis of various organic and inorganic materials, including nanoparticles, polymers, and metal complexes.

Mechanism of Action

The mechanism of action of (2E)-1-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes. (2E)-1-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. (2E)-1-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and detoxification responses.
Biochemical and Physiological Effects
(2E)-1-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that (2E)-1-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one can inhibit the proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. In vivo studies have shown that (2E)-1-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one can reduce inflammation, oxidative stress, and neurodegeneration in animal models of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.

Advantages and Limitations for Lab Experiments

(2E)-1-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Another advantage is that it exhibits potent biological activities at low concentrations, making it a promising lead compound for drug discovery. However, one limitation is that it can be unstable under certain conditions, such as exposure to light and air, which can affect its biological activity. Another limitation is that its mechanism of action is not fully understood, which makes it challenging to optimize its biological activity and selectivity.

Future Directions

There are several future directions for research on (2E)-1-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its biological activity and selectivity by synthesizing and testing its analogs. A third direction is to evaluate its pharmacokinetic and toxicological properties in animal models to assess its potential as a drug candidate. A fourth direction is to explore its applications in material science, such as the synthesis of functional materials and devices. Overall, (2E)-1-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one is a promising compound that has the potential to make significant contributions to various fields of science and technology.

properties

IUPAC Name

(E)-1-(2,4-dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO3/c16-11-5-6-13(14(17)9-11)15(19)7-4-10-2-1-3-12(8-10)18(20)21/h1-9H/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMIYQWODQBPOM-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(2,4-dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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